molecular formula C9H9F3O3S B572332 (2-(Trifluoromethyl)-4-(methylsulfonyl)phenyl)methanol CAS No. 1215323-17-3

(2-(Trifluoromethyl)-4-(methylsulfonyl)phenyl)methanol

Cat. No. B572332
M. Wt: 254.223
InChI Key: BAAPXLLEWXTKAZ-UHFFFAOYSA-N
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Patent
US08399681B2

Procedure details

(4-Methanesulfonyl-2-trifluoromethyl-phenyl)-methanol (4.87 mmol) was dissolved in 40 mL of CH2Cl2 and the resulting solution was treated with PBr3 (1 N, 4.87 mL) at 0° C. for 4 h. The mixture was partitioned between CH2Cl2 and water. The combined CH2Cl2 extracts were washed with brine, dried and evaporated. The residue was purified by flash column chromatography on silica gel (heptane/EtOAc 3:1 v/v) to afford white crystals (1.24 g, 80%).
Quantity
4.87 mmol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
4.87 mL
Type
reactant
Reaction Step Two
Yield
80%

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([C:5]1[CH:10]=[CH:9][C:8]([CH2:11]O)=[C:7]([C:13]([F:16])([F:15])[F:14])[CH:6]=1)(=[O:4])=[O:3].P(Br)(Br)[Br:18]>C(Cl)Cl>[Br:18][CH2:11][C:8]1[CH:9]=[CH:10][C:5]([S:2]([CH3:1])(=[O:4])=[O:3])=[CH:6][C:7]=1[C:13]([F:16])([F:15])[F:14]

Inputs

Step One
Name
Quantity
4.87 mmol
Type
reactant
Smiles
CS(=O)(=O)C1=CC(=C(C=C1)CO)C(F)(F)F
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
4.87 mL
Type
reactant
Smiles
P(Br)(Br)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was partitioned between CH2Cl2 and water
WASH
Type
WASH
Details
The combined CH2Cl2 extracts were washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography on silica gel (heptane/EtOAc 3:1 v/v)

Outcomes

Product
Name
Type
product
Smiles
BrCC1=C(C=C(C=C1)S(=O)(=O)C)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.24 g
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.